molecular formula C40H32O4Sn2 B100928 (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene CAS No. 16122-27-3

(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene

Cat. No. B100928
CAS RN: 16122-27-3
M. Wt: 814.1 g/mol
InChI Key: IOMRUDPZPOVCQZ-JRKBNQMXSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene, also known as DSDA, is a new organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of organotin compounds and has a unique structure that makes it an attractive candidate for various research applications.

Mechanism Of Action

The mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to inhibit the activity of certain enzymes, which may be responsible for its observed physiological effects.

Biochemical And Physiological Effects

(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several biochemical and physiological effects. In animal studies, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have anti-inflammatory and analgesic properties. It has also been found to have antitumor activity and may have potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is its excellent electron transport properties, which make it an ideal material for use in electronic devices. However, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is also a highly reactive compound and can be difficult to handle in the lab. It may also be toxic to certain organisms and should be used with caution.

Future Directions

There are several future directions for research on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. One potential area of study is the development of new electronic devices based on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. Another area of research is the investigation of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene's potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene and its potential side effects.

Synthesis Methods

The synthesis of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of phenylmagnesium bromide with tin tetrachloride to form phenylstannane. This is followed by the reaction of phenylstannane with 1,2-dibromoethane to form (Z)-1,2-bis(phenylstannyl)ethylene. The final step involves the reaction of (Z)-1,2-bis(phenylstannyl)ethylene with 2,5-dimethoxy-1,4-benzoquinone to form (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene.

Scientific Research Applications

(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several potential applications in scientific research. One of the most promising applications is in the field of organic electronics. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have excellent electron transport properties, making it an ideal material for use in organic field-effect transistors (OFETs) and other electronic devices.

properties

CAS RN

16122-27-3

Product Name

(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene

Molecular Formula

C40H32O4Sn2

Molecular Weight

814.1 g/mol

IUPAC Name

bis(triphenylstannyl) (Z)-but-2-enedioate

InChI

InChI=1S/6C6H5.C4H4O4.2Sn/c6*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h6*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;;;;;2*+1/p-2/b;;;;;;2-1-;;

InChI Key

IOMRUDPZPOVCQZ-JRKBNQMXSA-L

Isomeric SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)/C=C\C(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Other CAS RN

16122-27-3

Origin of Product

United States

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